molecular formula C8H5BrF4O B12329707 Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)-

Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)-

Cat. No.: B12329707
M. Wt: 273.02 g/mol
InChI Key: HYFNQZJRVWHFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- is a halogenated phenol derivative with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoroethyl groups attached to the phenol ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- typically involves multi-step reactions starting from simpler phenolic compoundsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones .

Scientific Research Applications

Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets. The trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)- is unique due to the combination of bromine, fluorine, and trifluoroethyl groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H5BrF4O/c9-5-2-6(10)7(14)1-4(5)3-8(11,12)13/h1-2,14H,3H2

InChI Key

HYFNQZJRVWHFEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)F)Br)CC(F)(F)F

Origin of Product

United States

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